Linagliptin N-Boc Impurity

Vue d'ensemble

Description

Linagliptin N-Boc Impurity is a process-related impurity of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Linagliptin is known for its high potency, selectivity, and long-acting properties. The presence of impurities like this compound can significantly impact the quality and safety of the drug product, making their identification and characterization crucial for quality control .

Méthodes De Préparation

The preparation of Linagliptin N-Boc Impurity involves several synthetic routes and reaction conditions. One of the methods includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to detect and quantify the impurity, ensuring it remains within acceptable levels .

Analyse Des Réactions Chimiques

Linagliptin N-Boc Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride, sodium carbonate, and ethanolamine . Major products formed from these reactions include 2-(chloromethyl)-4-methylquinazoline and 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione .

Applications De Recherche Scientifique

Quality Control and Validation

Linagliptin N-Boc Impurity plays a vital role in the quality control processes of Linagliptin production. Its identification and characterization are crucial for ensuring that the final pharmaceutical product meets stringent safety and efficacy standards. The impurity serves as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), allowing for accurate quantification of impurities in drug formulations .

Stability Studies

Stability studies are essential to determine how the quality of Linagliptin changes over time under various environmental conditions. This compound is often included in these studies to assess its impact on the stability profile of the drug. By monitoring the levels of this impurity during accelerated stability testing, researchers can predict the shelf life and storage conditions necessary to maintain drug integrity .

Pharmacokinetic Studies

Pharmacokinetics involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. This compound can influence pharmacokinetic parameters due to its potential interactions with metabolic pathways. Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects in patients .

Formulation Development

In formulation development, the presence of this compound must be carefully managed. Researchers must ensure that its concentration remains within acceptable limits to avoid compromising therapeutic efficacy or safety. This impurity's behavior during formulation processes can provide insights into formulation stability and compatibility with excipients used in drug delivery systems .

Case Study 1: Stability Testing of Linagliptin Formulations

A study conducted by researchers examined the stability of Linagliptin formulations over a six-month period under various humidity and temperature conditions. The results indicated that formulations containing higher levels of this compound exhibited reduced stability, leading to increased degradation products. This finding underscores the necessity for stringent control of this impurity during manufacturing .

Case Study 2: Pharmacokinetic Interaction Studies

Another research initiative focused on evaluating the pharmacokinetic interactions between this compound and other metabolic substrates. The study found that this impurity could potentially inhibit specific metabolic enzymes, thereby affecting the clearance rates of Linagliptin itself. These insights are critical for adjusting dosing strategies in clinical settings to enhance patient safety .

Mécanisme D'action

As an impurity, Linagliptin N-Boc Impurity does not have a direct mechanism of action. understanding its formation and behavior is crucial for ensuring the efficacy and safety of Linagliptin. Linagliptin itself works by inhibiting the DPP-4 enzyme, which breaks down incretin hormones like glucagon-like peptide-1 (GLP-1) and gastrointestinal inhibitory peptide (GIP). By inhibiting DPP-4, Linagliptin increases insulin production and decreases glucagon production, thereby improving blood glucose control.

Comparaison Avec Des Composés Similaires

Linagliptin N-Boc Impurity can be compared with other process-related impurities of Linagliptin, such as Linagliptin Impurity 10 (S-Isomer), Linagliptin N-Acetyl Impurity, and Linagliptin Methyldimer. Each of these impurities has unique structural characteristics and formation pathways. For example, Linagliptin N-Acetyl Impurity is formed through acetylation reactions, while Linagliptin Methyldimer results from dimerization processes. The uniqueness of this compound lies in its specific synthetic route and the conditions under which it is formed .

Activité Biologique

Linagliptin N-Boc Impurity (CAS 668273-75-4) is a process-related impurity associated with Linagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the biological activity of this impurity is critical for ensuring the safety and efficacy of Linagliptin as a therapeutic agent. This article explores the biological activity, mechanisms of action, pharmacokinetics, and safety profile of this compound through a detailed review of relevant studies and findings.

Target Enzyme: this compound acts primarily as an inhibitor of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control in diabetic patients .

Biochemical Pathways:

- Incretin Hormone Pathway: The inhibition of DPP-4 leads to increased levels of GLP-1 and GIP in circulation. These hormones stimulate insulin production from pancreatic beta cells while inhibiting glucagon secretion from alpha cells, ultimately reducing hepatic glucose output .

Pharmacokinetics:

Linagliptin exhibits nonlinear pharmacokinetics characterized by a two-compartment model with target-mediated drug disposition. This results from high-affinity binding to DPP-4, which saturates at lower doses. The pharmacokinetic profile indicates that Linagliptin has a long half-life (up to 61 hours in rats) and extensive tissue distribution .

Research Findings

Recent studies have characterized this compound and its effects on biological systems:

Table 1: Summary of Biological Activity Studies

Case Studies

- Diabetic Mouse Model: In a study involving diabetic mice treated with this compound, significant reductions in HbA1C levels were observed after 8 weeks of treatment at doses ≥1 mg/kg/day. This suggests that the impurity maintains some biological activity similar to its parent compound .

- Safety Profile Assessment: Safety pharmacology studies indicated no significant adverse effects on wound healing or other vital organ systems at high doses (up to 30 mg/kg) in animal models, suggesting that this compound does not exert harmful effects at therapeutic concentrations .

Comparison with Other Impurities

This compound can be compared with other known impurities of Linagliptin, such as Linagliptin N-Acetyl Impurity and Linagliptin Methyldimer. Each impurity exhibits unique structural characteristics and varying degrees of biological activity:

| Impurity Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 668273-75-4 | Inhibits DPP-4 |

| Linagliptin N-Acetyl Impurity | 1803079-49-3 | Moderate DPP-4 inhibition |

| Linagliptin Methyldimer | 1418133-47-7 | Low DPP-4 inhibition |

Propriétés

IUPAC Name |

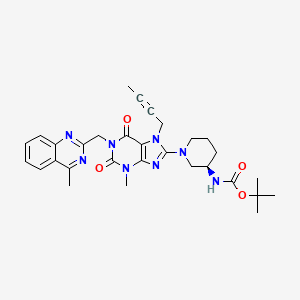

tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEIZFATTRGTNW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099745 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668273-75-4 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668273-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linagliptin N-boc impurity | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668273754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINAGLIPTIN N-BOC IMPURITY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3W7W93LXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.